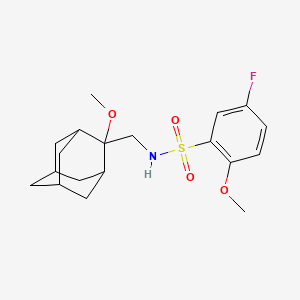

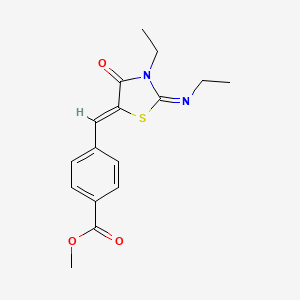

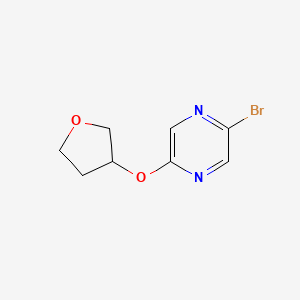

![molecular formula C17H16N4O2S B2627481 4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide CAS No. 1394798-20-9](/img/structure/B2627481.png)

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found in the search results, thiazole derivatives are generally synthesized using a variety of chemical techniques . The synthesis often involves the reaction of various precursors under specific conditions .Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of heterocyclic compounds incorporating thiazole units, demonstrating their potential as antimicrobial agents. The study by Bondock et al. (2008) utilized a cyano-containing precursor similar to the compound of interest for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other derivatives, evaluated for antimicrobial efficacy. This suggests a broad application of thiazole derivatives in developing new antimicrobial compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Imaging and Diagnostic Applications

Thiazole derivatives have been explored for imaging purposes, such as in the development of ligands for positron emission tomography (PET) imaging. Fujinaga et al. (2012) synthesized compounds with thiazole and benzamide motifs for PET imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain, highlighting their diagnostic potential in neuroscience (Fujinaga et al., 2012).

Anticancer Activity

The modification of thiazole-containing compounds to enhance their biological activity, particularly against cancer, is a significant area of research. For instance, the development of indole-based GTPase inhibitors incorporating thiazole units has shown potential in cancer treatment by inhibiting dynamin-related processes (Gordon et al., 2013).

Heterocyclic Compound Synthesis

The versatility of thiazole derivatives in synthesizing various heterocyclic compounds has been demonstrated, such as in the preparation of quinazolinones with expected antitumor and antifungal activities. This underscores the compound's utility in synthesizing biologically active molecules for therapeutic applications (El-bayouki et al., 2011).

Novel Synthetic Routes and Mechanistic Insights

The reactivity of similar cyano- and thiazole-containing compounds has been explored to understand their behavior towards various nucleophiles, offering insights into novel synthetic routes and mechanisms that could be applied to a wide range of chemical synthesis and modification processes (Bondock, Tarhoni, & Fadda, 2011).

properties

IUPAC Name |

4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-15(24-10-19-11)8-13(9-18)16(22)20-14-6-4-12(5-7-14)17(23)21(2)3/h4-8,10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDHECRBMRNFSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

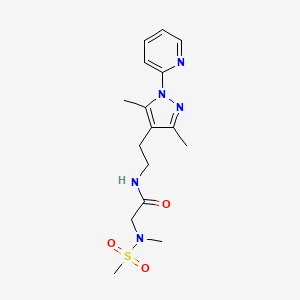

![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)

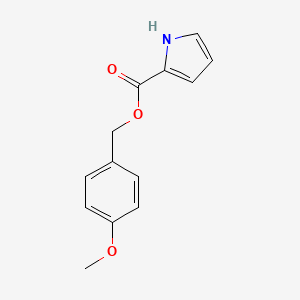

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)

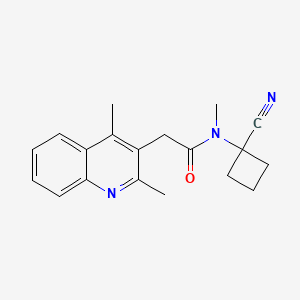

![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)

![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)